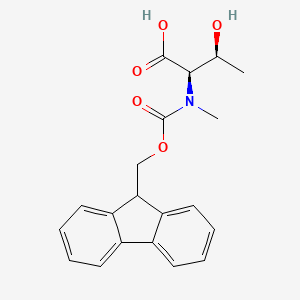
Pentafluorobenzaldehyde oxime
Übersicht
Beschreibung
Pentafluorobenzaldehyde oxime is a derivative of pentafluorobenzaldehyde . Pentafluorobenzaldehyde is a multifunctional aromatic compound containing five atoms of fluorine and one aldehydic function .
Synthesis Analysis
The synthesis of pentafluorobenzaldehyde oxime involves the oximation of pentafluorobenzaldehyde . Another method involves the direct preparation of oximes and Schiff bases by oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn (III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygen .Molecular Structure Analysis
The molecular structure of pentafluorobenzaldehyde, the parent compound of pentafluorobenzaldehyde oxime, is C7HF5O . Its average mass is 196.074 Da and its monoisotopic mass is 195.994751 Da .Chemical Reactions Analysis
Oxime derivatives like pentafluorobenzaldehyde oxime contain weak N–O bonds that undergo homolytic scission, on appropriate thermal or photochemical stimulus, to initially release a pair of N- and O-centered radicals . Oxime metathesis is a tuneable and versatile chemistry for dynamic networks . The Beckmann rearrangement is another reaction employed to convert oximes to amides .Physical And Chemical Properties Analysis
Pentafluorobenzaldehyde, the parent compound of pentafluorobenzaldehyde oxime, has a molecular formula of C7HF5O . Its average mass is 196.074 Da and its monoisotopic mass is 195.994751 Da .Wissenschaftliche Forschungsanwendungen
Aromatic Polyfluoro-Compounds
- Derivative Synthesis : Pentafluorobenzaldehyde has been used to create a range of derivatives, including a pentafluorostilbene, a pentafluorocinnamic acid, an azine, oxime, and various acetals. These derivatives have been synthesized through reactions involving the carbonyl group or by replacing fluorine atoms with different functional groups (Aroskar, Brown, Plevey, & Stephens, 1968).
Pentafluorobenzaldehyde in Organic Synthesis
- Chemical and Physical Properties : Over the past decades, pentafluorobenzaldehyde has gained attention for its unique chemical and physical properties. It has been utilized in the chemistry of porphyrines, additives, drug delivery, and analytical chemistry. Its multifunctional nature, containing both fluorine atoms and an aldehydic function, allows for diverse chemical reactions (Pažitný, Solčan, & Végh, 2009).
Chromatographic Analysis
- Aldehyde Derivatization : Oxime derivatives of aldehydes, such as those from pentafluorobenzaldehyde, are useful for gas chromatographic analysis. These derivatives offer good separation and are particularly superior in terms of volatility and sensitivity to detection (Nishikawa & Sakai, 1995).
Condensation Reactions
- Synthetic Pathway to Corrole : Pentafluorobenzaldehyde has been used in solvent-free condensation reactions with pyrrole, leading to the synthesis of corrole, a tetrapyrrolic macrocycle, and other products (Gross et al., 1999).
Analytical Chemistry
- Derivative for Aldehyde Analysis : The use of O-(2,3,4,5,6-pentafluorobenzyl)oxime-trimethylsilyl ester derivatives has been found advantageous for the gas chromatographic analysis of aldehydes, ketones, and oxoacids in biological fluids. This method enhances the stability and detection sensitivity of these compounds (Hoffmann & Sweetman, 1991).
Wirkmechanismus
The mechanism of action of oximes involves the reactivation of the phosphorylated acetylcholinesterase by displacing the phosphoryl moiety from the enzyme . The normal mechanism of action of acetylcholinesterase includes the binding of acetylcholine to the anionic site via its positively charged quaternary nitrogen, and to the serine hydroxyl group via a hydrogen bond with the carbonyl oxygen of acetyl group .
Safety and Hazards
Zukünftige Richtungen
Recent developments on oximes aim to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning . Oxime derivatives are easily made, are non-hazardous, and have long shelf lives. They contain weak N–O bonds that undergo homolytic scission, on appropriate thermal or photochemical stimulus, to initially release a pair of N- and O-centered radicals . This review could be beneficial for future directions in the development of oxime and other drug delivery systems into the CNS .
Eigenschaften
IUPAC Name |
(NE)-N-[(2,3,4,5,6-pentafluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5NO/c8-3-2(1-13-14)4(9)6(11)7(12)5(3)10/h1,14H/b13-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPMMKRVLZHPJP-HSIUAXRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)\C1=C(C(=C(C(=C1F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



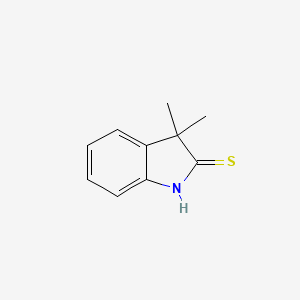
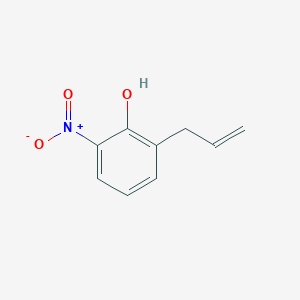
![[4-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B3249166.png)

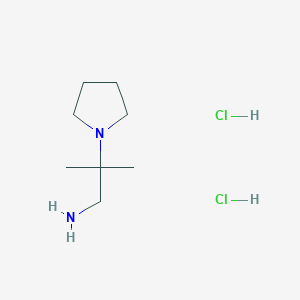
![n-Butyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3249195.png)
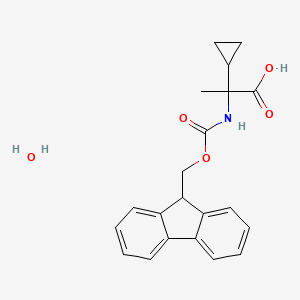



![2-(4-Methoxyphenyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B3249220.png)
![2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B3249224.png)

